molecular formula C16H14N2OS2 B15042928 (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15042928
M. Wt: 314.4 g/mol
InChI Key: CLGJYSQAMDHHLY-ZROIWOOFSA-N
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Description

(5Z)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of indole, thiazolidinone, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include indole derivatives, thiazolidinone, and appropriate alkylating agents. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in developing new materials and catalysts.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, (5Z)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is explored for its potential as a pharmaceutical agent. Its ability to interact with biological targets could lead to new treatments for various diseases.

Industry

In the industrial sector, this compound is used in developing new materials with specific properties, such as enhanced strength, conductivity, or chemical resistance. It may also be used in manufacturing processes as a catalyst or intermediate.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-(BUT-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from similar compounds with different substituents or structural features.

Properties

Molecular Formula

C16H14N2OS2

Molecular Weight

314.4 g/mol

IUPAC Name

(5Z)-5-[(1-methylindol-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H14N2OS2/c1-3-8-18-15(19)14(21-16(18)20)9-11-10-17(2)13-7-5-4-6-12(11)13/h3-7,9-10H,1,8H2,2H3/b14-9-

InChI Key

CLGJYSQAMDHHLY-ZROIWOOFSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)CC=C

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)CC=C

Origin of Product

United States

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